2-methyl-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]furan-3-carbohydrazide
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Overview
Description
2-METHYL-N’~3~-[2-OXO-1-(2-PROPYNYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-3-FUROHYDRAZIDE is a complex organic compound with a unique structure that includes an indole moiety, a furohydrazide group, and a propynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N’~3~-[2-OXO-1-(2-PROPYNYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-3-FUROHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include indole derivatives, furoic acid, and propargyl bromide. The key steps in the synthesis may involve:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods.
Introduction of the propynyl group: This is typically done via alkylation using propargyl bromide.
Formation of the furohydrazide moiety: This involves the reaction of furoic acid with hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N’~3~-[2-OXO-1-(2-PROPYNYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-3-FUROHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-METHYL-N’~3~-[2-OXO-1-(2-PROPYNYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-3-FUROHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 2-METHYL-N’~3~-[2-OXO-1-(2-PROPYNYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-3-FUROHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The indole moiety may interact with biological targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. The propynyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds with similar indole structures.
Furohydrazide derivatives: Compounds with similar furohydrazide moieties.
Propynyl-substituted compounds: Compounds with similar propynyl groups.
Uniqueness
2-METHYL-N’~3~-[2-OXO-1-(2-PROPYNYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-3-FUROHYDRAZIDE is unique due to the combination of these three functional groups in a single molecule, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13N3O3 |
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Molecular Weight |
307.30 g/mol |
IUPAC Name |
N-(2-hydroxy-1-prop-2-ynylindol-3-yl)imino-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C17H13N3O3/c1-3-9-20-14-7-5-4-6-13(14)15(17(20)22)18-19-16(21)12-8-10-23-11(12)2/h1,4-8,10,22H,9H2,2H3 |
InChI Key |
ODYXIHHBTDSCBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CC#C)O |
Origin of Product |
United States |
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